Structural Uniqueness via C-12 Glycosylation
Norpterosin B glucoside is structurally defined as (2R)-12-O-β-D-glucopyranosylnorpterosin B. It is the glycosylated form of the sesquiterpenoid aglycone (2R)-norpterosin B [1]. This specific glycosylation at the C-12 position differentiates it from other pterosins and pterosides, such as pterosin C 3-O-β-D-glucoside, which is glycosylated at a different position [2]. This structural uniqueness is confirmed by extensive 2D-NMR and CD analyses [1].
| Evidence Dimension | Molecular Structure and Glycosylation Site |
|---|---|
| Target Compound Data | (2R)-12-O-β-D-glucopyranosylnorpterosin B; Glucosylation at C-12 position. |
| Comparator Or Baseline | Pterosin C 3-O-β-D-glucoside; Glucosylation at C-3 position. (2R)-Norpterosin B; Aglycone, no glucosylation. |
| Quantified Difference | Qualitative difference: Presence of β-D-glucopyranosyl moiety at a specific carbon (C-12 vs. C-3 vs. none). |
| Conditions | Isolation and structural elucidation from the aerial parts of *Pteris semipinnata* using extensive 2D-NMR and CD spectroscopic methods. |
Why This Matters
The specific glycosylation pattern dictates the compound's solubility, stability, and molecular recognition by biological targets, making it a non-interchangeable entity for structure-activity relationship (SAR) studies.
- [1] Zhan, Z.-J., Ying, Y.-M., Zhang, F.-Y., Li, C.-P., & Shan, W.-G. (2010). Three New Illudalane Sequiterpenoids from Pteris semipinnata. Helvetica Chimica Acta, 93(3), 550-554. View Source
- [2] Kim, J. W., et al. (2017). Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells. Bioorganic & Medicinal Chemistry Letters, 27(14), 3144-3147. View Source
